Physical and chemical characteristics of 1-Phenylundecane-1,11-diol
Physical and chemical characteristics of 1-Phenylundecane-1,11-diol
An in-depth analysis of the scientific literature reveals a scarcity of specific experimental data for 1-Phenylundecane-1,11-diol. Consequently, this technical guide synthesizes information from structurally related compounds and established chemical principles to provide a comprehensive overview of its predicted characteristics and plausible experimental methodologies. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Predicted Physicochemical Properties
The physical and chemical properties of 1-Phenylundecane-1,11-diol can be inferred from its structure, which consists of a long C11 alkyl chain flanked by two hydroxyl groups, with a phenyl substituent at the C-1 position. The presence of the polar hydroxyl groups and the nonpolar phenyl-alkyl chain suggests amphiphilic character.
Structural and General Properties
The fundamental properties derived from the molecular structure are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₂ | Calculated |
| Molecular Weight | 264.41 g/mol | Calculated |
| IUPAC Name | 1-Phenylundecane-1,11-diol | - |
| CAS Number | Not assigned | - |
| Predicted Appearance | White solid or viscous oil | Inferred |
Predicted Physical Characteristics
Quantitative physical data is not available. The values below are estimations based on related structures like undecane-1,11-diol and the influence of a phenyl group.
| Property | Predicted Value / Characteristic | Rationale / Related Compound Data |
| Melting Point | Expected to be a low-melting solid | Undecane-1,11-diol has a melting point of 62-65 °C. The bulky phenyl group may disrupt crystal packing, potentially lowering the melting point, or increase it due to greater van der Waals forces. |
| Boiling Point | > 320 °C | The boiling point will be significantly higher than that of 1-Phenylundecane (~316 °C) due to the presence of two hydrogen-bonding hydroxyl groups. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF). Sparingly soluble in nonpolar solvents. Very low solubility in water. | Diols are generally soluble in polar solvents. The long alkyl chain and phenyl group decrease water solubility compared to shorter-chain diols. |
| Density | ~0.9-1.0 g/mL | Based on the density of 1-Phenylundecane (0.855 g/mL) and the increased mass from two oxygen atoms. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 1-Phenylundecane-1,11-diol. The following are predicted key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Predicted Chemical Shifts (δ) and Multiplicities | Description |
| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H)δ ~4.6-4.8 ppm (t or dd, 1H)δ ~3.6 ppm (t, 2H)δ ~1.2-1.8 ppm (m, 18H)δ (variable) (s, 2H) | Aromatic protons of the phenyl group.Methine proton at C-1 (-CH(OH)Ph).Methylene protons at C-11 (-CH₂OH).Methylene protons of the long alkyl chain (C-2 to C-10).Hydroxyl protons (-OH). |
| ¹³C NMR | δ ~145 ppmδ ~125-129 ppmδ ~75 ppmδ ~63 ppmδ ~25-40 ppm | Quaternary aromatic carbon attached to the alkyl chain.Aromatic CH carbons.C-1 carbon attached to the phenyl and hydroxyl group.C-11 carbon attached to the terminal hydroxyl group.Alkyl chain carbons. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3200-3500 (broad) | O-H stretch | Characteristic broad peak for the hydrogen-bonded hydroxyl groups. |
| 3000-3100 | C-H stretch (sp²) | Aromatic C-H stretching from the phenyl group. |
| 2850-3000 | C-H stretch (sp³) | Aliphatic C-H stretching from the undecane chain. |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1050-1150 | C-O stretch | Stretching vibrations for the primary (C-11) and secondary (C-1) alcohols. |
Proposed Experimental Protocols
While specific experimental procedures for 1-Phenylundecane-1,11-diol are not documented, standard organic synthesis and characterization methods can be applied.
Proposed Synthesis via Reduction
A plausible route to synthesize 1-Phenylundecane-1,11-diol is the reduction of a suitable precursor, such as 11-hydroxy-1-phenylundecan-1-one.
Protocol:
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Dissolution: The precursor, 11-hydroxy-1-phenylundecan-1-one, is dissolved in a suitable solvent such as methanol (MeOH) or ethanol at 0 °C.
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Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution over 5-10 minutes.
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Reaction: The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature, stirring for several hours or overnight until completion is confirmed by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
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Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic phases are combined.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
Characterization Methodologies
Following synthesis and purification, a standard workflow is used to confirm the structure and purity of the final compound.
Protocols:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer to identify key functional groups, particularly the O-H and C-O stretches of the diol.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its molecular formula.
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Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.
Potential Biological Significance and Applications
Long-chain diols and phenyl-alkane derivatives can exhibit a range of biological activities, including antimicrobial and cytotoxic effects, often related to their ability to interact with or disrupt cell membranes. While no specific signaling pathways involving 1-Phenylundecane-1,11-diol have been documented, its amphiphilic nature makes it a candidate for investigation in areas such as:
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Drug Delivery: As a component of liposomes or other nanoparticle formulations.
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Membrane Interactions: Studying its effects on lipid bilayers.
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Precursor for Drug Synthesis: Serving as a building block for more complex molecules with therapeutic potential.
Further research is required to elucidate the specific characteristics and potential applications of this compound.
